N-[1-(hydroxymethyl)propyl]-2-methylbenzamide
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Overview
Description
N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a benzamide derivative characterized by a hydroxymethyl group attached to a propyl chain, which is further connected to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 1-(hydroxymethyl)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydroxymethyl)propyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Reduction: Formation of N-[1-(hydroxymethyl)propyl]-2-methylbenzylamine.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-[1-(hydroxymethyl)propyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide: Similar structure but with a phenoxy group instead of a methyl group.
N-[1-(hydroxymethyl)propyl]-2-methyl-2-propenamide: Contains a propenamide group instead of a benzamide group.
Uniqueness
N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
791840-45-4 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-10(8-14)13-12(15)11-7-5-4-6-9(11)2/h4-7,10,14H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
LXRWJNWLWDQRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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